1-Pent-4-ynylimidazole

Description

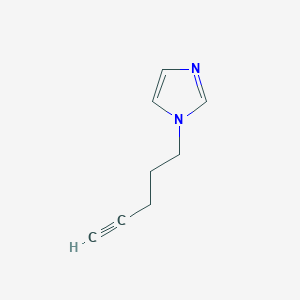

1-Pent-4-ynylimidazole is an imidazole derivative characterized by a pentynyl substituent at the N1 position of the heterocyclic ring. The pentynyl group consists of a five-carbon chain terminating in an alkyne functionality, which confers unique reactivity, particularly in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Imidazole derivatives are widely studied for their roles in medicinal chemistry, catalysis, and materials science due to their aromatic stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

CAS No. |

110528-65-9 |

|---|---|

Molecular Formula |

C8H10N2 |

Molecular Weight |

134.18 g/mol |

IUPAC Name |

1-pent-4-ynylimidazole |

InChI |

InChI=1S/C8H10N2/c1-2-3-4-6-10-7-5-9-8-10/h1,5,7-8H,3-4,6H2 |

InChI Key |

UVETWMSLYHVMAQ-UHFFFAOYSA-N |

SMILES |

C#CCCCN1C=CN=C1 |

Canonical SMILES |

C#CCCCN1C=CN=C1 |

Synonyms |

1H-Imidazole,1-(4-pentynyl)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one

- Structure : Features a ketone group at the pentenyl chain terminus and an iodine atom at the C5 position of the imidazole ring.

- Molecular Weight : ~292.09 g/mol (calculated).

- Reactivity : The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the α,β-unsaturated ketone may undergo Michael additions or Diels-Alder cyclizations.

- Applications : Useful in synthesizing bioactive molecules or labeled compounds for imaging studies .

1-[1-(Phenylmethyl)pentyl]imidazole (CAS 61019-72-5)

- Structure : Contains a benzyl-substituted pentyl chain at N1, introducing significant steric bulk and aromaticity.

- Molecular Weight : 228.1628 g/mol (exact mass) .

- Polar Surface Area (PSA) : 17.82 Ų, indicating moderate polarity .

2-(4-Methyl-1H-imidazol-5-yl)ethanamine

- Structure : Ethylamine side chain at C5, with a methyl group at C4.

- Reactivity : The primary amine enables salt formation or conjugation with carboxylic acids, while the methyl group modulates steric effects.

- Applications : Structural motifs like this are common in histamine receptor ligands (e.g., Astemizole derivatives) .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Key Functional Groups | PSA (Ų) | Key Reactivity/Applications |

|---|---|---|---|---|

| 1-Pent-4-ynylimidazole | ~134.09 | Terminal alkyne | ~30.7* | Click chemistry, polymer precursors |

| 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one | ~292.09 | Iodo, α,β-unsaturated ketone | N/A | Cross-coupling, bioactive synthesis |

| 1-[1-(Phenylmethyl)pentyl]imidazole | 228.16 | Benzyl, pentyl chain | 17.82 | Lipophilic drug candidates |

| 2-(4-Methyl-1H-imidazol-5-yl)ethanamine | ~139.18 | Ethylamine, methyl | ~46.2* | Pharmacological ligands |

Key Findings and Implications

Reactivity Differences :

- The alkyne in this compound offers orthogonal reactivity compared to the iodinated or benzyl-substituted analogs, favoring modular synthesis approaches.

- Ethylamine-containing derivatives (e.g., 2-(4-methyl-1H-imidazol-5-yl)ethanamine) prioritize biological interactions over synthetic versatility .

Physicochemical Trade-offs :

- Benzyl substitution increases molecular weight and lipophilicity, which may enhance pharmacokinetic properties but reduce aqueous solubility .

- Terminal alkynes and amines introduce higher polarity, impacting solubility and solid-state stability.

Synthesis Challenges :

- Hazard management (e.g., handling iodinated intermediates or alkynes) requires rigorous risk assessments, as emphasized in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.